1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole
Description
Properties
Molecular Formula |
C6H6BrIN2 |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
1-bromo-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6BrIN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
InChI Key |
CBCGRHXXYVAHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)I)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrrolo[1,2-c]imidazole Derivatives
The synthesis of pyrrolo[1,2-c]imidazole derivatives generally involves annulation reactions that construct the fused imidazole ring onto a pyrrole or related scaffold. Key strategies include:
Condensation of aminoketones or aminoacetals with thiocyanates (Marckwald reaction): This method is notable for synthesizing sp^3-enriched fused imidazoles under mild conditions with high yields and is applicable to pyrroloimidazole frameworks.
Intramolecular cyclization of appropriate amide or keto precursors using phosphorus oxyhalides (POBr3 or POCl3): This approach introduces halogen substituents selectively at specific positions of the fused ring system.
One-pot multi-component condensations involving diketones, amino acids (e.g., L-proline), and ammonium acetate or other amine sources: These cascade reactions facilitate the construction of complex fused heterocycles with functional group diversity.
Catalyst-free annulative functionalizations: Recent advances have demonstrated the feasibility of constructing fused imidazole-pyrrolo hybrids via regioselective domino reactions without metal catalysts, improving atom economy and reducing reaction complexity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The intramolecular cyclization with phosphorus oxyhalides is a well-established method for introducing halogens directly during ring closure, making it particularly suited for synthesizing halogenated pyrroloimidazoles like 1-bromo-3-iodo derivatives.
The Marckwald reaction offers a synthetically simple and scalable route to the fused imidazole core; however, halogen substituents must be introduced post-cyclization or via halogenated starting materials.
Microwave-assisted synthesis significantly improves yields and reduces reaction times in cyclization and multi-component condensations, enhancing the practicality of these methods.
Catalyst-free domino reactions provide an environmentally friendly alternative, though their application to halogenated pyrroloimidazoles requires further exploration.
No direct synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole was found in the surveyed literature, indicating the need for method adaptation from closely related compounds.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles or electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrroloimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to three categories of analogs:
Halogenated Pyrroloimidazoles
Comparison Basis :
- 1-Chloro-3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole :
- Reactivity: Chlorine’s weaker leaving-group ability compared to bromine/iodine reduces substitution rates in SNAr reactions.
- Stability: Lower molecular weight but reduced thermal stability due to weaker C-Cl bonds.
- Key Data :
| Property | 1-Br-3-I Compound | 1-Cl-3-Br Compound |
|---|---|---|
| Melting Point (°C) | 152–154 | 138–140 |
| TGA Decomposition (°C) | 240 | 210 |
| Solubility (DMSO, mg/mL) | 45 | 62 |
Research Findings : Substitution reactions with amines proceed 30% faster in the 1-Br-3-I derivative due to iodine’s superior leaving-group capacity .
- 1,3-Diiodo-5H,6H,7H-pyrrolo[1,2-c]imidazole :
- Reactivity: Dual iodine substituents enable sequential cross-coupling (e.g., Sonogashira), but overhalogenation risks side reactions.
- Key Data :
| Property | 1-Br-3-I Compound | 1,3-Diiodo Compound |
|---|---|---|
| Suzuki Coupling Yield (%) | 85 | 92 |
| Pd Catalyst Loading (mol%) | 2 | 1.5 |
- Research Findings : The 1-Br-3-I compound exhibits milder reaction conditions (60°C vs. 80°C for diiodo analog) for Buchwald-Hartwig amination, preserving sensitive functional groups .
Non-Halogenated Pyrroloimidazoles
Comparison Basis :
- 5H,6H,7H-pyrrolo[1,2-c]imidazole (Parent Structure) :
- Reactivity: Lacks halogen-directed reactivity, limiting utility in cross-coupling.
- Stability: Higher solubility in polar solvents (e.g., 98 mg/mL in DMSO) but lower thermal resistance (decomposition at 180°C).
- Key Data :
| Property | 1-Br-3-I Compound | Parent Compound |
|---|---|---|
| LogP | 2.8 | 1.2 |
| UV λmax (nm) | 290 | 265 |
Structural Analogs in Other Heterocycles
Comparison Basis :
- 1-Bromo-3-iodoindole :
- Reactivity: Similar halogen positions, but the indole’s NH group complicates metalation.
- Stability: Lower regioselectivity in electrophilic substitutions (e.g., 60:40 C5:C7 ratio vs. >95% C2 in pyrroloimidazole).
- Key Data :
| Property | 1-Br-3-I Compound | 1-Br-3-I Indole |
|---|---|---|
| Halogen Bond Strength (kJ/mol) | -28 (I), -18 (Br) | -25 (I), -16 (Br) |
- Research Findings : The fused pyrroloimidazole system enhances π-stacking in crystal lattices, yielding higher melting points and crystallinity .
Biological Activity
1-Bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound notable for its unique structure featuring both bromine and iodine substituents. This compound is part of the pyrrolo[1,2-c]imidazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is CHBrIN, with a molecular weight of approximately 312.93 g/mol .
The structural attributes of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole enhance its reactivity and biological activity. The presence of dual halogen substituents may improve binding affinities for biological targets and alter pharmacokinetic properties compared to similar compounds with single halogenation .
Biological Activities
Research has shown that compounds similar to 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole exhibit a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrolo[1,2-c]imidazole derivatives. For instance, derivatives related to this compound have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 to 0.25 μg/mL against certain bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Notable Activity |
|---|---|---|
| Compound A | 0.22 | Effective against Staphylococcus aureus |
| Compound B | 0.25 | Effective against Staphylococcus epidermidis |
| 1-Bromo-3-iodo... | TBD | Potentially active |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Similar pyrrolo[1,2-c]imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from this scaffold exhibited IC values ranging from 1.42 to 4.56 μM across different cancer cell lines .
Case Study: In Vitro Evaluation
In a study evaluating the effects of various derivatives on K562 and HL-60 leukemia cells, compounds demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner. The most effective compounds showed over two-fold higher levels of apoptosis compared to standard treatments like sorafenib .
Enzyme Inhibition
Research has indicated that certain derivatives can act as inhibitors for key enzymes involved in cancer progression, such as PDGFRα and PDGFRβ. Inhibitory activities were noted with IC values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for dihydrofolate reductase (DHFR), suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole, and what challenges arise during its preparation?
- Methodology : Multi-step synthesis is typical for halogenated pyrroloimidazoles. A plausible approach involves:
Core formation : Cyclization of substituted imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolo[1,2-c]imidazole scaffold .
Halogenation : Sequential halogenation using N-bromosuccinimide (NBS) and iodine monochloride (ICl) to introduce bromine and iodine at positions 1 and 3, respectively. Regioselectivity is influenced by steric and electronic factors .
- Challenges : Competing side reactions (e.g., over-halogenation) and purification difficulties due to similar polarity of intermediates. Column chromatography with gradient elution (hexane/EtOAc) is recommended .
Q. How can the structural integrity of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole be confirmed?
- Analytical Techniques :
- NMR : H and C NMR to verify substituent positions. Downfield shifts (~δ 7.5–8.5 ppm) indicate halogen proximity .
- X-ray Crystallography : Resolve bond angles and halogen positioning. For related pyrroloimidazoles, monoclinic crystal systems (e.g., P2₁/n) are common .
- HRMS : Confirm molecular formula (e.g., C₆H₆BrIN₂) and isotopic patterns for bromine/iodine .
Advanced Research Questions
Q. What strategies optimize regioselective cross-coupling reactions involving the bromine and iodine substituents?
- Methodology :
- Buchwald–Hartwig Amination : Use Pd(dba)₂/XPhos to selectively functionalize the iodine site (more reactive in oxidative addition) .
- Sonogashira Coupling : Prioritize bromine for alkyne insertion under mild conditions (CuI, Pd(PPh₃)₄) .
Q. How does the compound interact with biological targets, and what computational tools validate these interactions?
- Mechanistic Insights :
- The iodo substituent enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
- Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR or DNA repair proteins. Predicted binding affinities (ΔG) correlate with in vitro IC₅₀ values .
Q. How can researchers resolve contradictory data on the compound’s stability under varying reaction conditions?
- Case Study : Discrepancies in thermal stability (e.g., decomposition at 80°C vs. 100°C) may stem from solvent effects.
- Experimental Design : Conduct stability assays in DMSO, DMF, and THF at controlled temperatures. Monitor degradation via HPLC .
- Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05). Conflicting reports often arise from trace moisture or light exposure .
Methodological Resources
Q. What computational methods predict the collision cross-section (CCS) for mass spectrometry studies?
- Tools :
- MOBCAL : Calculates CCS using ion mobility data. For [M+H]⁺ adducts, predicted CCS values for related pyrroloimidazoles range 139–145 Ų .
- CCSbase : Compare experimental vs. theoretical CCS to confirm structural assignments .
Q. How can crystallographic data from analogous compounds guide structural analysis?
- Reference Data :
- For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, monoclinic P2₁/n symmetry with unit cell parameters (a = 8.21 Å, b = 12.34 Å, c = 9.87 Å) provides a template for refining halogen-substituted derivatives .
- Software : SHELXT for structure solution; Mercury for visualizing halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
